4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate) is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two 4-chlorobenzoate groups attached to a 4-chlorobenzene-1,3-diyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate) typically involves the esterification of 4-chlorobenzene-1,3-diol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of 4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzene-1,3-diol and 4-chlorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include nitro, sulfonic, or halogenated derivatives of the original compound.
Hydrolysis: The major products are 4-chlorobenzene-1,3-diol and 4-chlorobenzoic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate) has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and advanced materials due to its aromatic structure and reactivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate) involves its interaction with molecular targets through its aromatic rings and ester groups. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzene-1,3-diol: A precursor in the synthesis of 4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate).
4-Chlorobenzoic Acid: Another precursor used in the esterification process.
4-Chlorobenzene-1,3-diyl bis(4-methylbenzoate): A similar compound with methyl groups instead of chlorine atoms on the benzoate groups.
Uniqueness
4-Chlorobenzene-1,3-diyl bis(4-chlorobenzoate) is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules. The compound’s specific structure allows for unique applications in materials science and organic synthesis that may not be achievable with similar compounds.
Properties
Molecular Formula |
C20H11Cl3O4 |
---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
[4-chloro-3-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H11Cl3O4/c21-14-5-1-12(2-6-14)19(24)26-16-9-10-17(23)18(11-16)27-20(25)13-3-7-15(22)8-4-13/h1-11H |
InChI Key |
DRGVNRZTMIDXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.